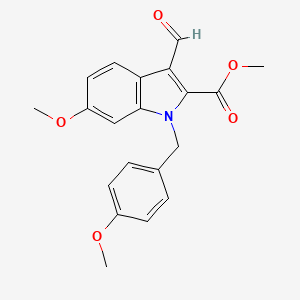
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
Vue d'ensemble
Description
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate (MFMIC) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a derivative of indole, a heterocyclic aromatic compound that is found in many natural products. MFMIC is an important intermediate in the synthesis of various compounds and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been used to study the effects of various drugs on the central nervous system, as well as to study the effects of oxidative stress on cells. Additionally, Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate has been used to study the effects of various hormones on the immune system, as well as to study the effects of various drugs on the cardiovascular system.
Mécanisme D'action
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is believed to act as a competitive inhibitor of cytochrome P450. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing its reaction. Additionally, Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 and nitric oxide synthase, as well as to scavenge free radicals and prevent oxidative damage to cells. Additionally, Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate has been found to have anti-inflammatory and anti-apoptotic effects, as well as to modulate the activity of various hormones.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is an advantageous compound to use in laboratory experiments due to its stability, low cost, and ease of synthesis. Additionally, it has been found to have several biochemical and physiological effects, making it a useful compound to study. However, Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate has several limitations that should be taken into consideration when using it in laboratory experiments. For example, it has been found to have a low solubility in water and is not very soluble in organic solvents, making it difficult to use in certain experiments. Additionally, it has been found to have a low bioavailability, making it difficult to use in in vivo experiments.
Orientations Futures
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is an important compound for use in laboratory experiments and scientific research. There are several potential future directions for the use of Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate, including the development of novel therapeutic agents, the study of the effects of Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate on various diseases, and the development of new synthetic methods for the synthesis of Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate. Additionally, further research into the mechanism of action of Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is needed to better understand its biochemical and physiological effects. Finally, further research into the safety and toxicity of Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is needed to ensure its safe use in laboratory experiments and scientific research.
Propriétés
IUPAC Name |
methyl 3-formyl-6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-14-6-4-13(5-7-14)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)26-3/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITUWYRUFQOXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)
![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)
![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)

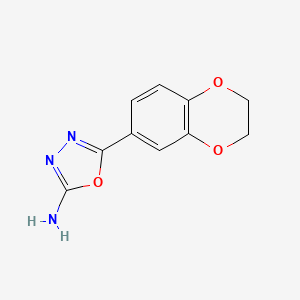
![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)
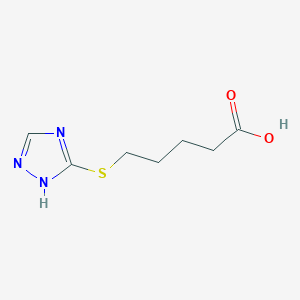

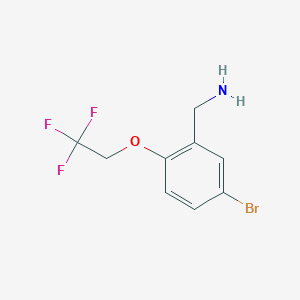
![2-[(Hexyloxy)methyl]aniline](/img/structure/B1387113.png)

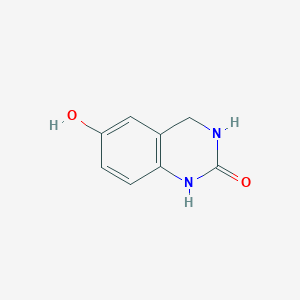
![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B1387119.png)